Pyrogallol triacetate

描述

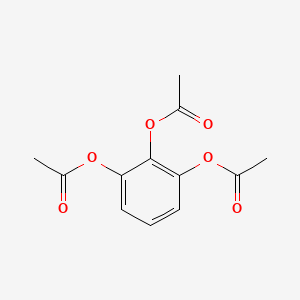

Pyrogallol triacetate (1,2,3-triacetoxybenzene), also known as Lenigallol, is the acetylated derivative of pyrogallol (1,2,3-trihydroxybenzene). This compound is synthesized to stabilize the highly reactive hydroxyl groups of pyrogallol, which oxidize rapidly in alkaline conditions . Acetylation reduces toxicity and enhances stability, making it suitable for pharmaceutical formulations, such as ointments and pastes . This compound also serves as a precursor in organic synthesis, notably in the Fries rearrangement to produce gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone) . Its structure features three acetyl groups at the 1, 2, and 3 positions of the benzene ring, distinguishing it from positional isomers like 1,2,4-triacetoxybenzene .

准备方法

Synthetic Routes and Reaction Conditions: Pyrogallol triacetate can be synthesized through the acetylation of pyrogallol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on the pyrogallol molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: It can be reduced back to pyrogallol under specific conditions.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Pyrogallol.

Substitution: Various substituted pyrogallol derivatives.

科学研究应用

Antioxidant Properties

Biological Activity : Pyrogallol triacetate exhibits significant antioxidant properties by effectively scavenging free radicals. This activity helps mitigate oxidative stress in biological systems, which is crucial for protecting cellular components from oxidative damage. Research indicates that it may offer therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.

Mechanism of Action : The compound's ability to form complexes with metal ions enhances its antioxidant activity. Additionally, it interacts with lipid membranes, influencing its bioavailability and efficacy in biological systems.

Organic Synthesis

Reagent in Chemical Reactions : this compound serves as a valuable reagent in organic synthesis. Its structural modifications allow for enhanced reactivity compared to its parent compound, making it suitable for various synthetic applications.

Synthesis Methods : The synthesis typically involves the acetylation of pyrogallol using common methods that yield high purity and yield of this compound.

Pharmaceutical Applications

Potential Therapeutic Uses : Studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis in prostate cancer cell lines (DU145 and PC3). This suggests its potential as a therapeutic agent against certain types of cancer .

Case Study - Cancer Research : In a study involving prostate cancer cells, treatment with pyrogallol resulted in significant increases in apoptotic cell populations and down-regulation of cell cycle regulatory proteins (e.g., cyclin D1, CDK-2) in a dose-dependent manner, indicating its role in inhibiting tumor growth .

Cosmetic Applications

Use in Skincare Products : Due to its antioxidant properties, this compound is utilized in cosmetic formulations aimed at combating oxidative stress on the skin. It can help neutralize free radicals generated by environmental factors such as UV radiation and pollution .

Future Research Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Studies focusing on its interactions with various biomolecules and potential applications in drug development could expand its utility across medical and industrial domains.

作用机制

The mechanism by which pyrogallol triacetate exerts its effects is primarily through its ability to undergo redox reactions. The acetylated hydroxyl groups can participate in electron transfer processes, making it a potent antioxidant. In biological systems, it can interact with various molecular targets, including enzymes and cellular membranes, to exert its effects.

相似化合物的比较

Structural Analogs: Positional Isomers

1,2,4-Triacetoxybenzene (Hydroxyhydroquinone Triacetate)

- Structure : Acetylation occurs at the 1, 2, and 4 positions of the benzene ring .

- Synthesis: Prepared via acetylation of hydroxyhydroquinone (1,2,4-trihydroxybenzene) .

- Reactivity : The 1,2,4-substitution pattern alters electronic effects, influencing regioselectivity in nitration and other electrophilic substitutions compared to pyrogallol triacetate .

Pyrogallol Monoacetate (Eugallol)

- Structure : Single acetyl group on pyrogallol.

- Applications : Used as a less toxic substitute for pyrogallol in dermatological preparations .

Functional Analogs: Phenolic Esters

Pyrocatechol Derivatives (1,2-Dihydroxybenzene Derivatives)

- Example : Pyrocatechol diacetate.

- Reactivity: Pyrocatechol derivatives exhibit higher electrophilicity upon oxidation compared to pyrogallol derivatives. For instance, oxidized pyrocatechol forms stable crosslinks with amino groups in gelatin hydrogels, enhancing adhesion and thermal stability, whereas oxidized this compound shows negligible reactivity under similar conditions .

- Applications : Preferred in biomedical hydrogels due to superior crosslinking efficiency .

Phenyl Trifluoroacetate

- Structure: Trifluoroacetyl ester of phenol.

- Reactivity : The electron-withdrawing trifluoroacetyl group increases resistance to hydrolysis compared to this compound .

- Applications : Used as a reagent in trifluoroacetylation reactions .

Trihydroxybenzene Derivatives

Gallacetophenone (1-(2,3,4-Trihydroxyphenyl)Ethanone)

- Synthesis : Produced via Fries rearrangement of this compound using AlCl₃ .

- Applications: Used in antioxidant assays (e.g., ORAC assays) due to its redox-active phenolic structure .

4-Nitropyrogallol 1,2-Diacetate

- Synthesis: Derived from nitration of this compound, yielding a mononitro product .

- Reactivity : Nitration occurs preferentially at the 4-position due to steric and electronic effects of the acetyl groups .

Data Table: Key Comparative Properties

Research Findings and Implications

- Hydrogel Performance : this compound’s low electrophilicity limits its utility in crosslinked hydrogels, unlike pyrocatechol derivatives, which enhance adhesion and thermal stability .

- Synthetic Flexibility : The acetyl groups in this compound allow selective functionalization (e.g., nitration at the 4-position), enabling tailored synthesis of nitro derivatives .

- Pharmaceutical Safety : As a less toxic alternative to pyrogallol, this compound is prioritized in topical formulations .

生物活性

Pyrogallol triacetate, a derivative of pyrogallol, has garnered attention for its significant biological activities, particularly in the fields of cancer research and antioxidant therapy. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (chemical formula: C₉H₈O₅) is synthesized through the acetylation of pyrogallol. The synthesis typically involves the reaction of pyrogallol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This process yields this compound with high purity and yield .

2.1 Target Pathways

This compound primarily interacts with several cellular pathways, notably:

- Signal Transducer and Activator of Transcription 2 (STAT2) : This pathway is crucial in regulating immune responses and cell proliferation.

- Aerobic Glycolysis : this compound influences metabolic pathways that are often upregulated in cancer cells.

2.2 Cellular Effects

Research indicates that this compound induces cell cycle arrest in various cancer cell lines, including A549 (lung cancer), K562 (chronic myelogenous leukemia), and DU145 (prostate cancer). It prompts apoptosis through modulation of cyclin-dependent kinases (CDKs), specifically downregulating cyclins D1 and E1, which are essential for cell cycle progression .

3. Antioxidant Activity

One of the most notable properties of this compound is its antioxidant activity . It effectively scavenges free radicals, thereby mitigating oxidative stress within biological systems. This property is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases and inflammation.

3.1 Antioxidant Mechanism

The compound's antioxidant effect is attributed to its ability to form complexes with metal ions and interact with lipid membranes, enhancing its bioavailability and efficacy.

4.1 In Vitro Studies

Table 1 summarizes key findings from various studies on the biological activity of this compound:

4.2 In Vivo Studies

In vivo studies have also shown promising results regarding the safety profile and therapeutic potential of this compound. For instance, it has been assessed for genotoxicity and dermal irritation, demonstrating a favorable safety profile at concentrations used in cosmetic applications .

5. Conclusion

This compound exhibits significant biological activity through its antioxidant properties and ability to modulate critical signaling pathways involved in cancer progression. Its potential therapeutic applications warrant further investigation, particularly in developing treatments for oxidative stress-related diseases and various cancers.

6. Future Directions

Further research is needed to explore the full therapeutic potential of this compound, including:

- Long-term toxicity studies

- Clinical trials assessing efficacy in humans

- Exploration of synergistic effects with other therapeutic agents

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing pyrogallol triacetate, and how is its purity validated?

this compound is synthesized via acetylation of pyrogallol using acetic anhydride under controlled conditions. Key steps include refluxing pyrogallol with excess acetic anhydride in the presence of a catalyst (e.g., sulfuric acid), followed by purification through recrystallization or chromatography. Purity validation employs spectroscopic techniques (e.g., NMR for confirming acetate groups at positions 1, 2, and 3) and chromatographic methods (HPLC or TLC) to ensure absence of unreacted pyrogallol or byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Spectroscopy : NMR (¹H and ¹³C) to confirm esterification and substituent positions; IR for detecting acetyl C=O stretches (~1740 cm⁻¹).

- Chromatography : HPLC with UV detection for quantifying purity; GC-MS for volatile derivatives.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns of nitro derivatives (e.g., 4-nitrothis compound) .

Q. How do steric and electronic effects of acetyl groups influence this compound’s reactivity compared to pyrogallol?

Acetylation reduces phenolic hydroxyl groups’ nucleophilicity, making this compound less prone to autoxidation but more reactive in electrophilic substitutions (e.g., nitration). The electron-withdrawing acetate groups deactivate the aromatic ring, directing nitration to specific positions (e.g., para to acetate groups) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s autoxidation kinetics and byproduct formation?

- pH Control : Autoxidation rates and pathways vary significantly with pH. For example, pyrogallol autoxidizes to purpurogallin at pH 7.4 but forms polymers at pH 8.0 .

- Oxygen Saturation : Maintain consistent oxygen levels (via air equilibration) to ensure reproducible kinetics.

- Spectrophotometric Monitoring : Track absorbance changes at 420 nm (pyrogallol autoxidation) or 315 nm (purpurogallin formation) .

Q. How can multivariate curve resolution (MCR-ALS) resolve spectral overlaps in this compound degradation studies?

MCR-ALS decomposes UV/Vis spectral data into pure component spectra and concentration profiles, enabling identification of intermediates (e.g., semiquinone radicals) and quantification of reaction pathways. This method is essential when degradation products exhibit overlapping absorbance bands, as seen in pyrogallol autoxidation at pH 8.0 .

Q. How should researchers address contradictions in reported reaction mechanisms of pyrogallol derivatives?

- Parameter Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to isolate variables.

- Advanced Analytics : Use hyphenated techniques (LC-MS/MS) to detect transient intermediates.

- Statistical Validation : Apply t-tests or ANOVA to compare kinetic data across studies, as demonstrated in superoxide dismutase activity assays .

Q. What strategies optimize the synthesis of nitro derivatives from this compound?

- Nitration Conditions : Use fuming nitric acid in anhydrous acetic acid at 0–5°C to favor mononitration.

- Separation Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers (e.g., 4-nitro vs. 5-nitro derivatives).

- Crystallization : Recrystallize products from ethanol/water for high-purity yields .

Q. Methodological Guidance for Data Interpretation

Q. How to statistically validate differences in autoxidation rates under varying experimental conditions?

Use paired t-tests (for two groups) or one-way ANOVA (for multiple groups) to compare mean reaction rates. Software like SPSS or R can calculate p-values, with significance thresholds (e.g., p < 0.05) to confirm hypotheses. Ensure sample sizes are sufficient to power statistical tests, as in spleen oxidative damage studies .

Q. What frameworks help formulate research questions on this compound’s biological or chemical roles?

Adapt the PICOT framework:

属性

IUPAC Name |

(2,3-diacetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGLTPNHAAVOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883422 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-52-0 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol triacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROGALLOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。